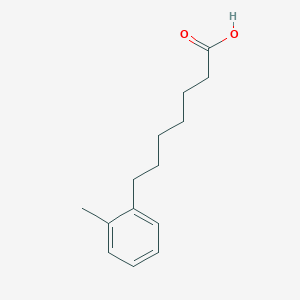

7-(o-Tolyl)heptanoic acid

Description

Heptanoic acid (C₇H₁₄O₂), a seven-carbon carboxylic acid, serves as a scaffold for diverse derivatives with modified biological, physical, and chemical properties. Substitutions at the seventh carbon position, particularly with aryl, heterocyclic, or functionalized alkyl groups, significantly influence their applications in pharmaceuticals, food chemistry, and industrial research . This article focuses on comparing these derivatives, emphasizing synthesis, properties, and applications.

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

7-(2-methylphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O2/c1-12-8-6-7-10-13(12)9-4-2-3-5-11-14(15)16/h6-8,10H,2-5,9,11H2,1H3,(H,15,16) |

InChI Key |

JLBAXVZDDSWVAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- 7-(3-Pyridinyl)heptanoic acid: Identified in Balanites aegyptiaca seed extracts, this compound is associated with antidiabetic efficacy .

- 7-(4-Fluoro-benzoylamino)-heptanoic acid methyl ester: A methyl ester derivative synthesized for histone deacetylase (HDAC) inhibitor studies, highlighting its role in epigenetic modulation .

Heterocyclic Derivatives

- 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5): A furan fatty acid (FuFA) found in fish oil, notable for its presence in biological samples and food matrices .

- 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester: Incorporates a triazole ring, synthesized via click chemistry for HDAC inhibition .

Oxygenated Derivatives

- 7-Hydroxyheptanoic acid: Used in research applications, with a hydroxyl group enabling further functionalization .

- 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester: Marketed for industrial applications, this cyclopentenyl derivative is enzymatically convertible to pimelic acid or 1,7-heptanediol .

Triazole Derivatives (HDAC Inhibitors)

- Key Steps: Azide-alkyne cycloaddition (click chemistry) using ascorbic acid and CuSO₄·5H₂O in ethanol/water . Methyl ester intermediates purified via column chromatography, yielding ≥95% purity confirmed by LC/MS .

- Example: Synthesis of 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester achieved 52% yield after 48-hour reaction .

Furan Fatty Acids (FuFAs)

Sulfonamide Derivatives

- 7-{[(5-Chloronaphthalen-1-yl)sulfonyl]amino}heptanoic acid: Synthesized via sulfonylation of heptanoic acid precursors, characterized by FT-ICR-MS and NMR .

Physical and Chemical Properties

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.